molecular formula C18H18N2O2 B4995292 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B4995292
M. Wt: 294.3 g/mol
InChI Key: IGBUSOGDSNNKIL-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves the condensation of 5-methyl-1,3-benzoxazole with 3-aminophenylbutanamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct pharmacological properties compared to other benzoxazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-5-17(21)19-14-7-4-6-13(11-14)18-20-15-10-12(2)8-9-16(15)22-18/h4,6-11H,3,5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBUSOGDSNNKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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